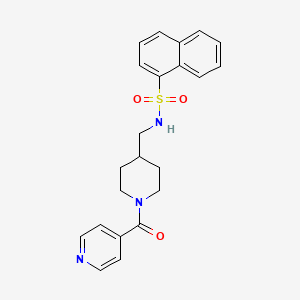

N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(19-8-12-23-13-9-19)25-14-10-17(11-15-25)16-24-29(27,28)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,12-13,17,24H,10-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFROGBRZGWPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The presence of the isonicotinoyl and piperidine moieties may contribute to its pharmacological properties.

Research indicates that sulfonamide derivatives often exhibit their biological effects through interaction with specific protein targets. For instance, derivatives of naphthalene sulfonamide have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic processes and inflammatory responses. Inhibition of FABP4 has therapeutic implications for conditions such as diabetes and atherosclerosis .

Antimicrobial Activity

Naphthalene sulfonamides have demonstrated antimicrobial properties. Studies show that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor potential. For example, studies involving naphthalene sulfonamide derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The observed cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- FABP4 Inhibition : A study reported the identification of several naphthalene sulfonamide derivatives as selective FABP4 inhibitors. These compounds exhibited binding affinities comparable to established inhibitors, suggesting potential for therapeutic development in metabolic disorders .

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of various naphthalene sulfonamides against clinical isolates. The results indicated that specific modifications to the sulfonamide group enhanced antibacterial potency, highlighting structure-activity relationships that could guide future drug design .

- Antitumor Screening : A series of naphthalene sulfonamide derivatives were screened for cytotoxic effects on human cancer cell lines. Results showed that certain compounds induced significant apoptosis in cancer cells, suggesting their potential as anticancer agents .

Table 1: Biological Activities of Naphthalene Sulfonamide Derivatives

| Compound Name | Target | Activity Type | IC50 Value (µM) |

|---|---|---|---|

| Compound A | FABP4 | Inhibitor | 0.5 |

| Compound B | E. coli | Antibacterial | 32 |

| Compound C | MCF-7 | Antitumor | 15 |

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Presence of isonicotinoyl | Increased binding affinity to FABP4 |

| Piperidine ring | Enhanced solubility and stability |

| Sulfonamide group | Essential for antimicrobial activity |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Methods: PR64–PR67 are synthesized via method B1 (nucleophilic substitution), while Compound 12 () uses copper-catalyzed azide-alkyne cycloaddition . The target compound may follow similar routes, but optimization would be required for the bulky isonicotinoyl group.

- Spectroscopic Data : PR64–PR67 are characterized by UPLC-MS, NMR, and FT-IR, confirming structural integrity. For example, PR65’s [M + H]+ peak at m/z 423.2 aligns with its molecular formula .

- Biological Relevance : Low-basicity ligands like PR64–PR67 and P-064 show promise in CNS drug discovery. The target compound’s pyridine moiety could further improve blood-brain barrier penetration .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide?

The synthesis typically involves:

- Piperidine Functionalization : Introducing the isonicotinoyl group via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBT) under anhydrous conditions .

- Sulfonamide Formation : Reacting naphthalene-1-sulfonyl chloride with the functionalized piperidine intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity. Optimization focuses on solvent choice (dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios to maximize yield (typically 60–75%) .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine substitution patterns, sulfonamide linkage, and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : For purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action as a FABP4 inhibitor?

- Target Validation : Use CRISPR/Cas9-mediated FABP4 knockout cell lines to assess specificity in lipid uptake assays .

- Biochemical Assays : Competitive binding studies (e.g., fluorescence polarization) with fluorescently labeled FABP4 ligands to determine IC₅₀ values .

- Structural Studies : Co-crystallization with FABP4 for X-ray diffraction to map binding interactions (e.g., sulfonamide hydrogen bonding with Arg126) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number to minimize variability .

- Orthogonal Validation : Cross-check results using disparate methods (e.g., Western blot for protein expression vs. qPCR for transcript levels) .

- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., batch-to-batch compound purity differences) .

Q. How can computational methods like QSAR improve the compound’s therapeutic potential?

- Molecular Docking : Screen derivatives for enhanced FABP4 affinity using AutoDock Vina; prioritize substitutions at the naphthalene ring (e.g., electron-withdrawing groups) .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks by eliminating reactive metabolites .

- Free-Energy Perturbation (FEP) : Quantify binding energy changes for specific residue mutations (e.g., Tyr128→Phe) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.